![molecular formula C8H13N3S B13236088 2-[(2-Aminobutyl)sulfanyl]pyrimidine](/img/structure/B13236088.png)
2-[(2-Aminobutyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminobutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C₈H₁₃N₃S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminobutyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2-aminobutyl sulfide. One common method includes the use of benzylidene acetones and ammonium thiocyanates as starting materials. The reaction proceeds through several steps, including ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminobutyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(2-Aminobutyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminobutyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler derivative with similar biological activities.
2-Thiopyrimidine: Contains a sulfur atom in the pyrimidine ring, similar to the sulfanyl group in 2-[(2-Aminobutyl)sulfanyl]pyrimidine.
2-Methylsulfanyl-pyrimidine: Contains a methylsulfanyl group instead of the aminobutylsulfanyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both aminobutyl and sulfanyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
1-pyrimidin-2-ylsulfanylbutan-2-amine |
InChI |
InChI=1S/C8H13N3S/c1-2-7(9)6-12-8-10-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3 |
Clé InChI |
JGCLYKKIPZRZEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC1=NC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


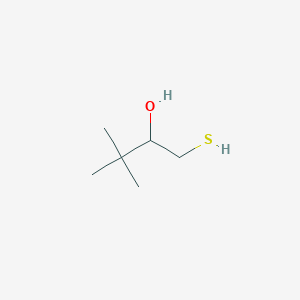
![2-[(5-Aminopentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13236014.png)
![N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B13236018.png)
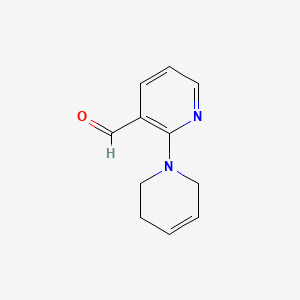
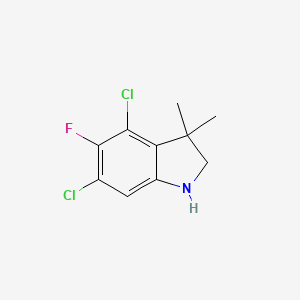

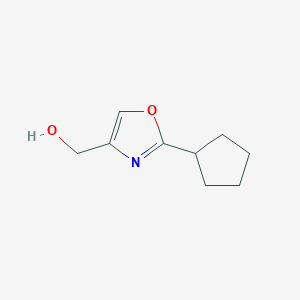
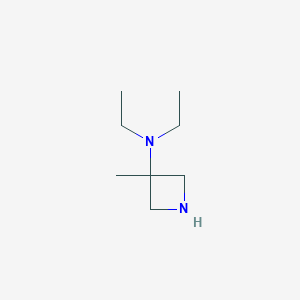
![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13236067.png)

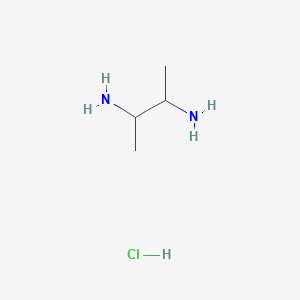
![3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13236097.png)
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
